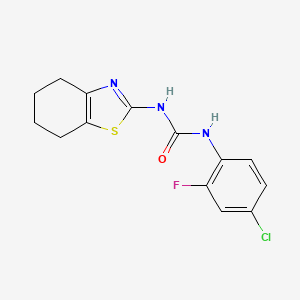
1-(3-fluorobenzoyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(3-fluorobenzoyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It is commonly known as ‘FL-977’ and has gained popularity due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of FL-977 is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. FL-977 also exhibits a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as cell survival, neuroprotection, and neuronal differentiation.
Biochemical and Physiological Effects:
FL-977 has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammation. FL-977 also exhibits analgesic effects by reducing the perception of pain. Additionally, it has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FL-977 in lab experiments is its high potency and selectivity. It exhibits a high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological and pathological functions of this receptor. However, one of the limitations of using FL-977 is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for the study of FL-977. One potential direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of FL-977 and its potential interactions with other neurotransmitters and receptors.
Conclusion:
In conclusion, FL-977 is a promising chemical compound that exhibits various potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FL-977 and its applications in the field of medicine.
Applications De Recherche Scientifique
FL-977 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FL-977 has also shown promising results in the treatment of neuropathic pain, multiple sclerosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3-fluorobenzoyl)-N-(3-methoxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-23-11-3-8-19-16(21)13-6-9-20(10-7-13)17(22)14-4-2-5-15(18)12-14/h2,4-5,12-13H,3,6-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMZJPPTDAALFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4821133.png)
![3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4821137.png)

![1-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4821153.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4821168.png)
![6-ethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4821171.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4821179.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-4-pyridinylbenzamide](/img/structure/B4821187.png)
![butyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B4821190.png)
![1-[(3,4-dimethylphenyl)acetyl]pyrrolidine](/img/structure/B4821191.png)
![2-(2-bromophenoxy)-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B4821193.png)
![2-(5-ethyl-2-thienyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4821200.png)

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4821213.png)